molecular formula C12H11NO4S B2621636 methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate CAS No. 241488-19-7

methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate

Cat. No.: B2621636
CAS No.: 241488-19-7
M. Wt: 265.28
InChI Key: SLQFQMZNOMTPQB-NTUHNPAUSA-N
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Description

Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate: is a complex organic compound that features a thiophene ring fused with a furan ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in its structure makes it a versatile molecule for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an acid catalyst.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of hydroxylamine with an aldehyde or ketone, followed by methylation.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of the Rings: The furan and thiophene rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the furan ring, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used in the development of probes for biological imaging and diagnostics.

Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The methoxyimino group can form hydrogen bonds with biological targets, while the thiophene and furan rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

  • Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate
  • 3-Sulfonyl amino-2-thiophenecarboxylate

Uniqueness:

  • Structural Features: The presence of both furan and thiophene rings in the same molecule is relatively rare, providing unique electronic properties.
  • Functional Groups: The methoxyimino group adds to the compound’s versatility in forming hydrogen bonds and participating in various chemical reactions.

This detailed article provides a comprehensive overview of methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[5-[(E)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFQMZNOMTPQB-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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